![molecular formula C16H18N2O3S B2558365 2-[methyl-(4-methylphenyl)sulfonylamino]-N-phenylacetamide CAS No. 101289-24-1](/img/structure/B2558365.png)
2-[methyl-(4-methylphenyl)sulfonylamino]-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-[methyl-(4-methylphenyl)sulfonylamino]-N-phenylacetamide” is a chemical compound with the molecular formula C16H17NO4S . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-[methyl-(4-methylphenyl)sulfonylamino]-N-phenylacetamide” can be represented as CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(=O)OC . This indicates the presence of a sulfonylamino group attached to a phenylacetamide moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[methyl-(4-methylphenyl)sulfonylamino]-N-phenylacetamide” are not detailed in the retrieved sources. The molecular weight is reported to be 319.38 .Scientific Research Applications
Environmental Science: Wastewater Treatment
Scientific Field
Environmental Science and Engineering
Application Summary
The compound is used in the oxidation of sulfides following anaerobic municipal wastewater treatment, which is crucial for non-potable reuse applications. This process increases energy efficiency by avoiding energy-intensive aeration and allows for the harvesting of methane for energy production.
Methods and Procedures
The study compared the oxidation of sulfides in pilot-scale anaerobic secondary effluent by hydrogen peroxide (H2O2) or chlorine (NaOCl) and disinfection by UV or NaOCl. Parameters like chlorine doses and pH levels were carefully controlled to optimize the reaction.
Results and Outcomes
Chlorine oxidized sulfides within 6 minutes but required high doses and formed particulate elemental sulfur at pH ≥ 6.2, necessitating filtration. H2O2 oxidized sulfides within 24 min, forming elemental sulfur near pH 7 and thiosulfate at pH >8 .
Food Science: Functional Carbohydrates Production
Scientific Field
Food Science and Technology
Application Summary
SMR000135669 plays a role in the production of functional carbohydrates, particularly in the health food industry. It is involved in the development of enzymes that aid in the production of rare sugars and other functional carbohydrates.
Methods and Procedures
The research includes the use of isomerases or epimerases for the production of rare sugars. The enzymatic characterization and molecular modification techniques are employed to optimize the production processes.
Results and Outcomes
The book provides an overview of new enzymatic technologies and applications in the functional carbohydrate field, highlighting the industrial application of these processes .
Analytical Chemistry: Mass Spectrometry
Scientific Field
Analytical Chemistry
Application Summary
In the field of mass spectrometry, SMR000135669 is used to achieve precise quantitation of heavy labeled peptides, which is essential for accurate and reliable analytical results.
Methods and Procedures
The Stellar Mass Spectrometer was used to achieve precise quantitation on a significant percentage of the heavy labeled peptides with a median coefficient of variation (CV).
Results and Outcomes
The mass spectrometer achieved precise quantitation (CV ≤ 20%) on 96.6% of the heavy labeled peptides with a median CV of 4.72%, which is an improvement over previous publications .
Quantum Technology: Quantum Computing
Scientific Field
Quantum Physics and Information Technology
Application Summary
SMR000135669 is utilized in quantum technology, particularly in the development of quantum computing. It’s involved in the synthesis of materials that exhibit quantum mechanical properties essential for building quantum computers.
Methods and Procedures
The research involves manipulating individual quantum systems to create qubits for quantum computing. Techniques include the use of superconducting circuits, trapped ions, and topological insulators.
Results and Outcomes
The application of quantum technology has led to the development of quantum simulators and computers, although full-scale quantum computing is expected to take more time to develop .
Mid-Infrared and Terahertz Technology: Quantum Cascade Lasers
Scientific Field
Photonics and Laser Technology
Application Summary
In the field of mid-infrared and terahertz technology, SMR000135669 contributes to the advancement of quantum cascade lasers (QCLs), which are pivotal in addressing global challenges like climate change and pollution.
Methods and Procedures
The chapter discusses the continuous investment in QCL research and development, highlighting the insider’s perspective on the trajectory of QCL deployment across various applications.
Results and Outcomes
The QCLs are revolutionizing applications in scientific research, commercial markets, and defense, promising to improve our quality of life and standard of living over the next century .
Space Technology: Space Station Research
Scientific Field
Aerospace Science and Engineering
Application Summary
SMR000135669 has been part of over 130 scientific research and application projects on China’s orbiting space station, contributing to various experiments in microgravity conditions.
Methods and Procedures
The projects involve a wide range of scientific disciplines, utilizing the unique environment of space to conduct experiments that are not possible on Earth.
Results and Outcomes
These projects have yielded fruitful achievements, although specific details on the outcomes and quantitative data are not provided in the search results .
properties
IUPAC Name |
2-[methyl-(4-methylphenyl)sulfonylamino]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-13-8-10-15(11-9-13)22(20,21)18(2)12-16(19)17-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKFYOVAOBJTDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[methyl-(4-methylphenyl)sulfonylamino]-N-phenylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-fluorobenzamide](/img/structure/B2558286.png)
![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 3-(trifluoromethyl)benzenesulfonate](/img/structure/B2558287.png)
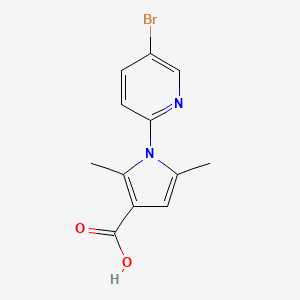
![(Z)-2-cyano-3-(furan-2-yl)-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2558290.png)
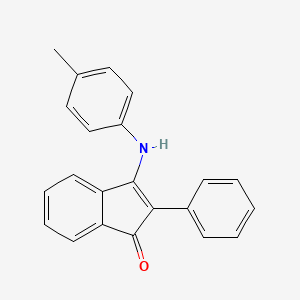
![methyl 3-[6-chloro-1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2558292.png)
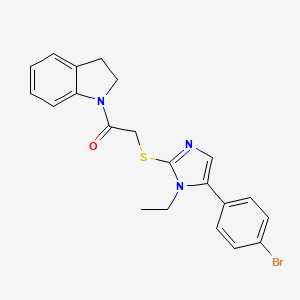
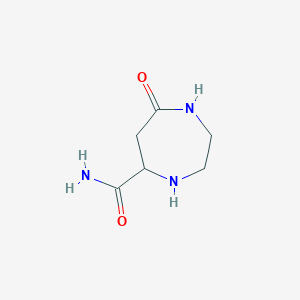
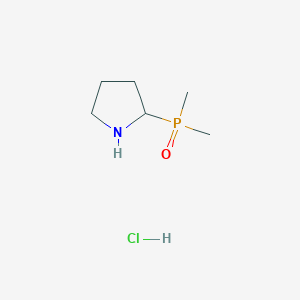
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2558297.png)
![4,6,7,8-Tetramethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2558298.png)
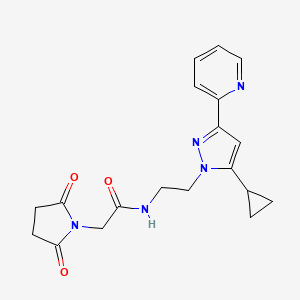
![5-((2-Bromophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2558301.png)
![N-[4-(3-phenyl-1-adamantyl)phenyl]thiophene-2-carboxamide](/img/structure/B2558304.png)